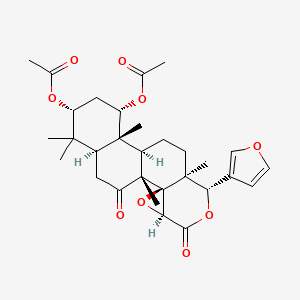
D-Ascorbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-ascorbic acid is an ascorbic acid. It is an enantiomer of a L-ascorbic acid.
Applications De Recherche Scientifique
1. Role in Periodontal Disease and Diabetes Mellitus
D-Ascorbic acid (vitamin C) has been studied for its potential therapeutic actions in chronic conditions such as periodontal disease (PD) and diabetes mellitus (DM). Research indicates that plasmatic/salivary levels of ascorbic acid are decreased in PD patients with DM, suggesting a need for more research to assess the positive effects of ascorbic acid supplementation in individuals suffering from both diseases (Bogdan et al., 2020).
2. Metabolic Engineering for Vitamin C Production
D-Ascorbic acid is a key component in the production of synthetic L-ascorbic acid (vitamin C), widely used as a preservative and nutrient. Research has explored metabolic pathways for L-ascorbic acid biosynthesis in plants, utilizing D-galacturonic acid as a precursor. The study highlights the potential of genetically engineered microorganisms for L-ascorbic acid production, which could offer a more sustainable and efficient method of production (Kuivanen et al., 2015).
3. Analysis Methods for Ascorbic Acid in Food Products
The determination of ascorbic acid content in food products is crucial for assessing their nutritional value. Research has compared electrochemical and spectrophotometric methods for analyzing ascorbic acid in various food matrices. These methods are vital for understanding the antioxidant content in food items and their changes due to various treatments and storage conditions (Tulli et al., 2020).
4. Ascorbic Acid in Fuel Cell Technology
Research has explored the use of L-ascorbic acid as a fuel in direct ascorbic acid fuel cells (DAAFCs). This study developed a mathematical model to describe a DAAFC, providing insights into how various parameters affect power generation. This research potentially guides the development of more efficient DAAFCs, highlighting the role of ascorbic acid in sustainable energy solutions (Zeng et al., 2008).
5. Therapeutic Potential in Asthma Treatment
Ascorbic acid, in combination with other compounds like calcitriol, has been studied for its protective effects in airway remodeling in chronic asthma. This research provides a basis for further clinical applications and pharmacological studies of ascorbic acid in the treatment of asthma and possibly other respiratory conditions (Kianian et al., 2020).
6. Biosynthesis and Accumulation in Plants
The study of ascorbic acid biosynthesis in plants is crucial for understanding its roles in metabolism and plant responses to stresses. Identifying genes controlling ascorbic acid accumulation and manipulating these pathways can lead to plants with increased nutritional value and stress tolerance (Ishikawa et al., 2006).
Propriétés
Numéro CAS |
10504-35-5 |
|---|---|
Nom du produit |
D-Ascorbic acid |
Formule moléculaire |
C6H8O6 |
Poids moléculaire |
176.124 |
Nom IUPAC |
(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |
Clé InChI |
CIWBSHSKHKDKBQ-MVHIGOERSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




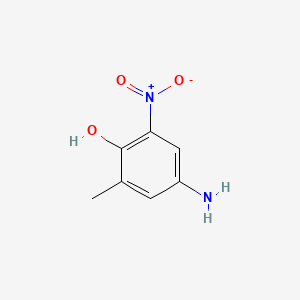
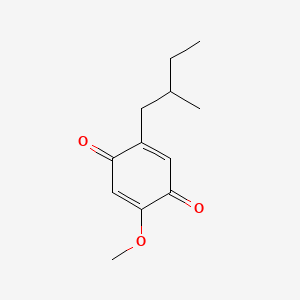
![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)

![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)

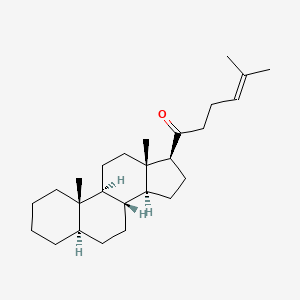
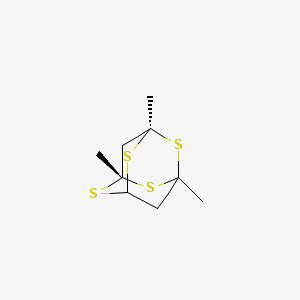
![6H-Imidazo[4,5-g][1,3]benzoxazole](/img/structure/B576909.png)


